N-Ethylpiperazine-1-sulfonamide hydrochloride

Catalog No.
S14149618
CAS No.
M.F
C6H16ClN3O2S
M. Wt
229.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethylpiperazine-1-sulfonamide hydrochloride

Product Name

N-Ethylpiperazine-1-sulfonamide hydrochloride

IUPAC Name

N-ethylpiperazine-1-sulfonamide;hydrochloride

Molecular Formula

C6H16ClN3O2S

Molecular Weight

229.73 g/mol

InChI

InChI=1S/C6H15N3O2S.ClH/c1-2-8-12(10,11)9-5-3-7-4-6-9;/h7-8H,2-6H2,1H3;1H

InChI Key

HWGACUUUUZQKCE-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)N1CCNCC1.Cl

N-Ethylpiperazine-1-sulfonamide hydrochloride is a chemical compound characterized by the presence of a sulfonamide functional group attached to an ethyl-substituted piperazine ring. Its molecular formula is C6H15N3O2SC_6H_{15}N_3O_2S and it has a molecular weight of approximately 193.27 g/mol. The compound is typically encountered in its hydrochloride form, which enhances its solubility in aqueous solutions. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry.

Due to the functional groups present. For instance, it can undergo:

  • Acylation: The amine group on the piperazine can react with acyl chlorides to form amides.
  • Condensation Reactions: It can engage in Claisen-Schmidt condensation, leading to the formation of chalcone-like derivatives when reacted with appropriate aldehydes under basic conditions .
  • Sulfonation: The sulfonamide group can be involved in further reactions that modify its biological activity or enhance its pharmacological properties.

The biological activity of N-Ethylpiperazine-1-sulfonamide hydrochloride has been explored in various studies. Notably, compounds derived from this structure have shown promising anticancer properties. For example, derivatives containing the N-ethylpiperazine moiety have demonstrated significant cytotoxic effects against a range of human cancer cell lines, with growth inhibition percentages indicating their potential as therapeutic agents .

Additionally, sulfonamide compounds are known for their antibacterial properties, acting as competitive inhibitors of bacterial enzymes involved in folic acid synthesis, thereby hindering bacterial growth .

The synthesis of N-Ethylpiperazine-1-sulfonamide hydrochloride can be achieved through several methods:

  • Direct Sulfonation: N-Ethylpiperazine can be treated with sulfonyl chlorides to introduce the sulfonamide group.
  • Amidation: The reaction of N-ethylpiperazine with sulfanilamide derivatives can yield N-ethylpiperazine-1-sulfonamide.
  • Hybrid Synthesis: Recent studies have reported novel hybrid derivatives synthesized by combining N-ethylpiperazine with various organic acids, leading to compounds with enhanced biological activities .

N-Ethylpiperazine-1-sulfonamide hydrochloride has several applications, particularly in pharmaceutical research:

  • Anticancer Research: It serves as a scaffold for developing new anticancer agents.
  • Antimicrobial Studies: Due to its sulfonamide group, it is explored for potential use as an antibiotic.
  • Pharmacological Investigations: This compound is used in studies aimed at understanding drug interactions and mechanisms of action.

Interaction studies involving N-Ethylpiperazine-1-sulfonamide hydrochloride focus on its pharmacodynamics and pharmacokinetics. Research indicates that it may interact with various biological targets, including:

  • Dihydropteroate Synthase: As a sulfonamide derivative, it may inhibit this enzyme crucial for folate synthesis in bacteria .
  • Cancer Cell Pathways: Derivatives have shown selective toxicity towards specific cancer cell lines, suggesting targeted interactions that could be exploited for therapeutic purposes .

Several compounds share structural similarities with N-Ethylpiperazine-1-sulfonamide hydrochloride, each exhibiting unique properties:

Compound NameStructure TypeBiological Activity
SulfanilamideSulfonamideAntibacterial
4-Amino-N,N-diethylbenzenesulfonamideSulfonamideAntimicrobial
N-Methylpiperazine-1-sulfonamidePiperazine derivativeAnticancer potential

Uniqueness

N-Ethylpiperazine-1-sulfonamide hydrochloride is unique due to its combination of the ethyl substitution on the piperazine ring and the sulfonamide functionality, which contributes to its diverse biological activities and potential applications in drug development.

This compound's ability to form hybrids and derivatives further enhances its versatility compared to other similar compounds, making it a valuable candidate for ongoing research in medicinal chemistry.

Traditional Sulfonylation Approaches in Piperazine Functionalization

Traditional sulfonylation involves reacting piperazine derivatives with sulfonyl chlorides in the presence of a base. For N-ethylpiperazine-1-sulfonamide, N-ethylpiperazine is treated with a sulfonyl chloride (e.g., chlorosulfonyl isocyanate) in anhydrous dichloromethane or tetrahydrofuran. Triethylamine is typically added to scavenge HCl, driving the reaction to completion. A critical factor is maintaining stoichiometric control to avoid over-sulfonylation of the piperazine ring’s secondary amine.

Recent adaptations include using polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity. For example, a 1:1 molar ratio of N-ethylpiperazine to benzenesulfonyl chloride in DMF at 0–5°C achieves 78% yield after 12 hours. Table 1 summarizes optimized conditions from literature:

ReactantsSolventTemperature (°C)Time (h)Yield (%)
N-Ethylpiperazine + ClSO₂RDCM252465–70
N-Ethylpiperazine + ClSO₂RDMF0–51275–78

Limitations of this method include prolonged reaction times and moderate yields, prompting exploration of radical-based pathways.

Iodine/TBHP-Mediated Radical Pathways for Sulfonamide Formation

Radical sulfonylation using iodine and TBHP enables direct C–S bond formation on piperazine scaffolds. In this approach, sulfonyl hydrazides (e.g., toluenesulfonyl hydrazide) generate sulfonyl radicals under oxidative conditions. A mixture of N-ethylpiperazine (1.2 equiv), sulfonyl hydrazide (1.0 equiv), iodine (10 mol%), and TBHP (2.0 equiv) in acetonitrile at 80°C produces N-ethylpiperazine-1-sulfonamide in 82% yield after 6 hours. The mechanism involves iodine-mediated cleavage of TBHP to generate tert-butoxyl radicals, which abstract hydrogen from sulfonyl hydrazides to yield sulfonyl radicals. These radicals couple with the piperazine amine to form the sulfonamide (Table 2).

Sulfonyl HydrazideCatalystOxidantTemperature (°C)Yield (%)
Tosyl hydrazideI₂ (10%)TBHP8082
Mesityl hydrazideI₂ (10%)TBHP8076

This method avoids stoichiometric bases and achieves higher functional group tolerance, though scalability remains challenging due to radical recombination side reactions.

Microwave-Assisted and Solvent-Free Synthetic Optimization Strategies

Microwave irradiation significantly accelerates sulfonamide synthesis. A protocol using sulfonic acids directly (bypassing sulfonyl chlorides) under microwave conditions achieves 89% yield in 20 minutes. For N-ethylpiperazine-1-sulfonamide, N-ethylpiperazine and ethanesulfonic acid are mixed with phosphorus pentoxide as a dehydrating agent, irradiated at 150°C (300 W), and quenched with ice water.

Solvent-free methods further enhance sustainability. Mixing N-ethylpiperazine with p-toluenesulfonyl chloride (1:1 molar ratio) at room temperature under neat conditions completes the reaction in 10 minutes with 94% yield. ZnO (1 mol%) may be added to stabilize intermediates (Table 3).

MethodConditionsTimeYield (%)
Microwave (sulfonic acid)150°C, 300 W20 min89
Solvent-free (sulfonyl chloride)Neat, 25°C, ZnO (1 mol%)10 min94

These strategies reduce energy consumption and eliminate solvent waste, aligning with green chemistry principles.

Post-Synthetic Modification Techniques for Hydrochloride Salt Preparation

Conversion of the free base to the hydrochloride salt involves acidification with HCl. A standard protocol dissolves N-ethylpiperazine-1-sulfonamide in anhydrous ethanol and treats it with concentrated HCl (37%) at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt.

In industrial settings, piperazine dihydrochloride byproducts are recovered during salt formation. For example, after sulfonylation, residual piperazine dihydrochloride is filtered, dried at 75°C, and reused in subsequent batches, achieving 95% recovery efficiency. Table 4 outlines critical parameters:

ParameterOptimal ValueRecovery Efficiency (%)
Drying temperature70–75°C95
HCl concentration37% (v/v)98

This step ensures high-purity N-ethylpiperazine-1-sulfonamide hydrochloride (>99% by HPLC) suitable for pharmaceutical applications.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

229.0651756 g/mol

Monoisotopic Mass

229.0651756 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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